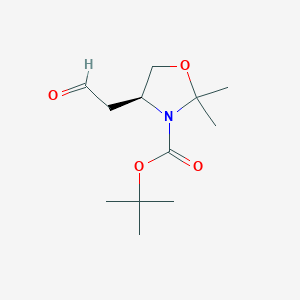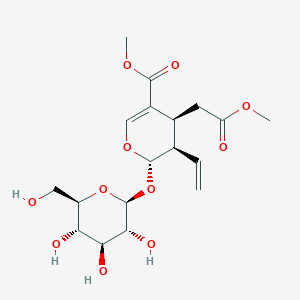
Secoxyloganinmethylester
Übersicht
Beschreibung
Secoxyloganin methyl ester is a secoiridoid glycoside that has been isolated from various plant species, including Lonicera japonica and Osmanthus fragrans . It is known for its diverse biological activities, including antioxidant, anti-allergic, and cytotoxic properties . The compound has a molecular formula of C17H24O11 and a molecular weight of 404.37 g/mol .
Wissenschaftliche Forschungsanwendungen
Secoxyloganin methyl ester has a wide range of scientific research applications:
Wirkmechanismus
Target of Action
Secoxyloganin methyl ester is a secoiridoid glycoside . It has been isolated from several plant species and exhibits antioxidant and anti-allergic properties . .
Mode of Action
Its antioxidant and anti-allergic properties suggest that it may interact with cellular targets involved in oxidative stress and immune response .
Biochemical Pathways
Secoxyloganin methyl ester is part of the secoiridoid biosynthesis pathway . The compound is produced from 7-deoxyloganic acid, which is hydroxylated by 7-deoxy-loganic acid 7-epi-hydroxylase (7eDLH), oleoside methyl ester synthase (OMES), and secoxyloganin synthase (SXS) to produce oleoside-11-methyl ester (OME) .
Result of Action
Secoxyloganin methyl ester exhibits antioxidant and anti-allergic properties . As an antioxidant, it may help protect cells from damage caused by free radicals. Its anti-allergic properties suggest that it may modulate immune responses, potentially reducing allergic reactions .
Action Environment
The action of secoxyloganin methyl ester may be influenced by various environmental factors. For instance, the compound is found in several plant species, and its concentration can vary depending on the plant’s growth conditions . Additionally, the compound’s stability and efficacy may be affected by factors such as temperature and pH .
Biochemische Analyse
Biochemical Properties
Secoxyloganin methyl ester plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the biosynthesis of oleoside-type secoiridoids . The nature of these interactions is often through binding or inhibition, affecting the function and activity of these biomolecules .
Cellular Effects
Secoxyloganin methyl ester has a profound impact on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been found to have anti-inflammatory, vasoconstriction, antiviral, antitumor, and antibacterial activities .
Molecular Mechanism
The molecular mechanism of action of secoxyloganin methyl ester involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it is involved in the biosynthesis of oleoside-type secoiridoids, starting from 7-deoxyloganic acid which is catalyzed by various enzymes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of secoxyloganin methyl ester change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies
Dosage Effects in Animal Models
The effects of secoxyloganin methyl ester vary with different dosages in animal models
Metabolic Pathways
Secoxyloganin methyl ester is involved in several metabolic pathways. It interacts with various enzymes and cofactors within these pathways
Transport and Distribution
Secoxyloganin methyl ester is transported and distributed within cells and tissues. This includes interactions with transporters or binding proteins, as well as effects on its localization or accumulation
Subcellular Localization
The subcellular localization of secoxyloganin methyl ester and its effects on activity or function are important aspects of its biochemical profile. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Secoxyloganin methyl ester can be synthesized through several routes. One common method involves the hydroxylation of 7-deoxyloganic acid, catalyzed by enzymes such as 7-deoxy-loganic acid 7-epi-hydroxylase, oleoside methyl ester synthase, and secoxyloganin synthase . This process produces oleoside-11-methyl ester, which can be further transformed into secoxyloganin methyl ester.
Industrial Production Methods: Industrial production of secoxyloganin methyl ester typically involves the extraction from plant sources, followed by purification processes. The compound is often stored under inert gas (nitrogen or argon) at low temperatures (2–8°C) to maintain its stability .
Analyse Chemischer Reaktionen
Types of Reactions: Secoxyloganin methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Substitution reactions can occur at different positions on the molecule, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can produce reduced forms of the compound.
Vergleich Mit ähnlichen Verbindungen
Secoxyloganin methyl ester is unique among secoiridoid glycosides due to its specific biological activities and chemical structure. Similar compounds include:
Loganic Acid: An isomer of secoxyloganin with similar biological activities.
Loganin: Another secoiridoid glycoside with comparable properties.
Secologanin: A closely related compound used in the synthesis of various natural products.
These compounds share structural similarities but differ in their specific biological activities and applications.
Eigenschaften
IUPAC Name |
methyl (2S,3R,4S)-3-ethenyl-4-(2-methoxy-2-oxoethyl)-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26O11/c1-4-8-9(5-12(20)25-2)10(16(24)26-3)7-27-17(8)29-18-15(23)14(22)13(21)11(6-19)28-18/h4,7-9,11,13-15,17-19,21-23H,1,5-6H2,2-3H3/t8-,9+,11-,13-,14+,15-,17+,18+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPCHHOVJEMEKKG-VPNMNMBESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1C(C(OC=C1C(=O)OC)OC2C(C(C(C(O2)CO)O)O)O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C[C@H]1[C@H]([C@@H](OC=C1C(=O)OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[4-(3,4-Dihydroxyphenyl)pyrrolidin-3-yl]benzene-1,2-diol](/img/structure/B114527.png)
![4-Methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester](/img/structure/B114530.png)

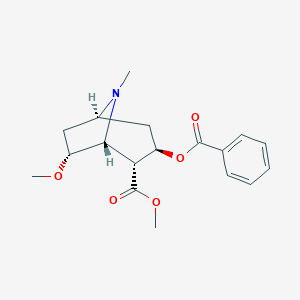
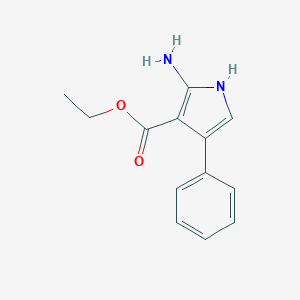
![2,6-Bis[(2-hydroxyethyl)amino]toluene](/img/structure/B114538.png)

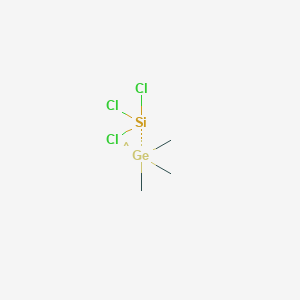

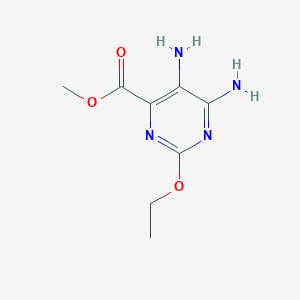

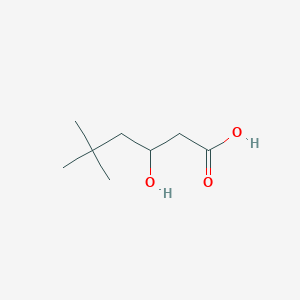
![Tert-butyl N-[(2R,3R)-1-hydroxy-3-methylpentan-2-YL]carbamate](/img/structure/B114557.png)
